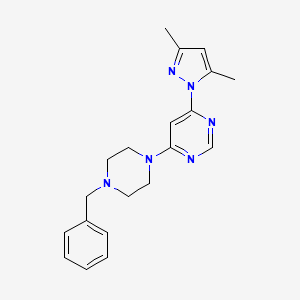
4-(4-Benzylpiperazin-1-yl)-6-(3,5-dimethylpyrazol-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Benzylpiperazin-1-yl)-6-(3,5-dimethylpyrazol-1-yl)pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a heterocyclic organic compound that has been synthesized using various methods. The purpose of
Mecanismo De Acción
The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-6-(3,5-dimethylpyrazol-1-yl)pyrimidine is not fully understood. However, it is believed to act by inhibiting specific enzymes or receptors that are involved in the development and progression of various diseases. For example, it has been found to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is a key regulator of cell cycle progression and is overexpressed in many types of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-Benzylpiperazin-1-yl)-6-(3,5-dimethylpyrazol-1-yl)pyrimidine have been studied extensively. It has been found to exhibit potent anti-inflammatory, anti-cancer, and neuroprotective effects in various in vitro and in vivo models. Additionally, it has been shown to have low toxicity and good pharmacokinetic properties, which make it a promising drug candidate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(4-Benzylpiperazin-1-yl)-6-(3,5-dimethylpyrazol-1-yl)pyrimidine in lab experiments is its high potency and selectivity. It has been found to exhibit potent activity against specific enzymes or receptors, which makes it an ideal tool for studying their biological functions. Additionally, it has low toxicity and good pharmacokinetic properties, which make it suitable for in vivo studies.
However, one of the limitations of using this compound is its high cost and limited availability. It is a relatively complex compound that requires specialized equipment and expertise to synthesize, which makes it expensive and difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on 4-(4-Benzylpiperazin-1-yl)-6-(3,5-dimethylpyrazol-1-yl)pyrimidine. One of the most promising directions is to further investigate its potential as a drug candidate for various diseases, including cancer, inflammation, and neurological disorders. Additionally, it may be useful to explore its potential as a tool for studying specific enzymes or receptors that are involved in the development and progression of these diseases. Finally, it may be beneficial to develop more efficient and cost-effective methods for synthesizing this compound, which would make it more accessible for research purposes.
Métodos De Síntesis
The synthesis of 4-(4-Benzylpiperazin-1-yl)-6-(3,5-dimethylpyrazol-1-yl)pyrimidine has been achieved using various methods. One of the most common methods involves the reaction between 4-(4-chlorobenzyl)piperazine and 6-amino-3,5-dimethylpyrazine-2-carboxylic acid in the presence of a coupling reagent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent. The reaction is typically carried out under reflux conditions for several hours to yield the desired product.
Aplicaciones Científicas De Investigación
4-(4-Benzylpiperazin-1-yl)-6-(3,5-dimethylpyrazol-1-yl)pyrimidine has been found to have potential applications in various research fields. One of the most significant applications is in the field of medicinal chemistry, where this compound has been studied for its potential as a drug candidate. It has been found to exhibit promising activity against various diseases, including cancer, inflammation, and neurological disorders.
Propiedades
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-6-(3,5-dimethylpyrazol-1-yl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6/c1-16-12-17(2)26(23-16)20-13-19(21-15-22-20)25-10-8-24(9-11-25)14-18-6-4-3-5-7-18/h3-7,12-13,15H,8-11,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFIQRURVPYST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-benzylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Mesitylsulfonyl)-8-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2383126.png)
amino}propanoic acid](/img/structure/B2383128.png)
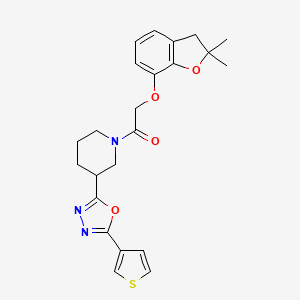
![4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)-3-(4-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2383132.png)

![1-[(4-Fluoro-2-methylphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2383134.png)
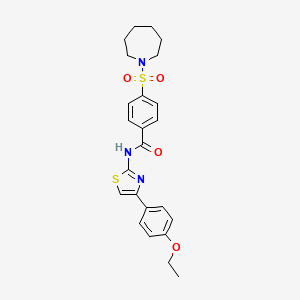
![4-(2-Chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2383136.png)
![4-[(2S,4S)-2-(aminomethyl)-4-fluoropyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2383137.png)
![4-Chloro-3-[(2-chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2383138.png)
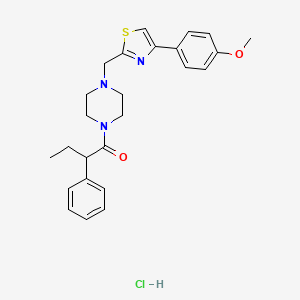
![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2383144.png)
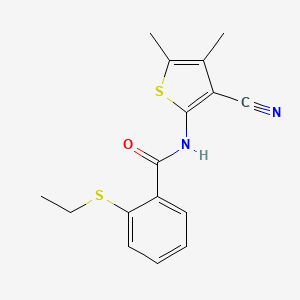
![N-[4-[(E)-2-cyano-3-oxo-3-phenylprop-1-enyl]phenyl]acetamide](/img/structure/B2383149.png)